N-Acetyl-D-penicillamine

概要

説明

N-Acetyl-D-penicillamine (NAP or NAPA) is a thiol compound often used as a control molecule in studies involving nitric oxide donor molecules such as S-nitroso-N-acetyl-dl-penicillamine (SNAP) and sodium nitroprusside (SNP). It is also used as a heavy metal chelator .

Synthesis Analysis

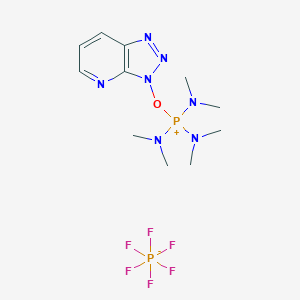

N-Acetyl-D-penicillamine has been used in the synthesis of controlled nitric oxide release from S-Nitroso-N-Acetyl-D-Penicillamine covalently linked to Polyvinyl Chloride (SNAP-PVC) . A novel NO donor was synthesized which covalently links the S-nitrosothiol, S-nitroso-N-acetyl-D-penicillamine (SNAP), to the macrocycle, cyclam (SNAP-cyclam) .Molecular Structure Analysis

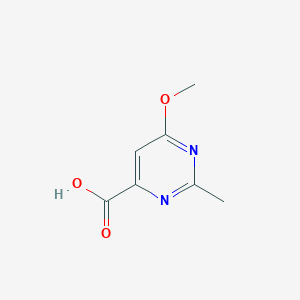

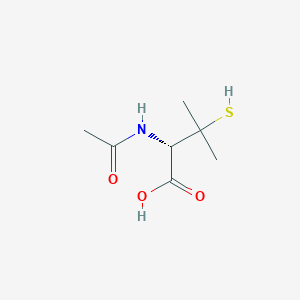

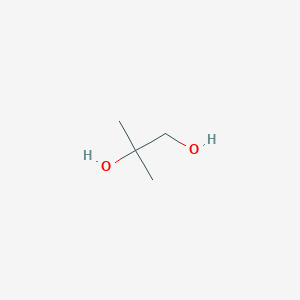

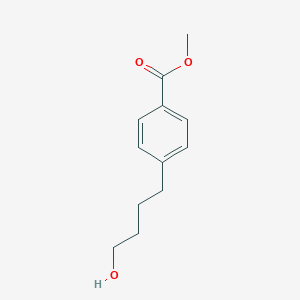

The molecular formula of N-Acetyl-D-penicillamine is C7H13NO3S . The structure of the molecule has been analyzed using Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance spectroscopy (NMR), and matrix-assisted laser desorption ionization, time of flight (MALDI-TOF) mass spectrometry .Chemical Reactions Analysis

The reaction between SNAP and captopril in the presence of the metal ion sequestering agent, EDTA, occurs in two well-defined stages. The first stage is a fast reaction while the second stage is slow .Physical And Chemical Properties Analysis

N-Acetyl-D-penicillamine has a molecular weight of 191.25 g/mol. Its physical and chemical properties have been predicted using various computational methods .科学的研究の応用

Control Molecule in Nitric Oxide Donor Studies

N-Acetyl-D-penicillamine (NAP or NAPA) is frequently utilized as a control molecule in research involving nitric oxide donor molecules such as S-nitroso-N-acetyl-dl-penicillamine (SNAP) and sodium nitroprusside (SNP). It helps in understanding the role of nitric oxide in various biological processes .

Heavy Metal Chelation

NAPA serves as a chelator for heavy metals, aiding in the study of heavy metal toxicity and treatment methods for heavy metal poisoning .

HPLC Derivatization

It is used for high-performance liquid chromatography (HPLC) derivatization, which is a technique used to analyze and separate compounds that are not naturally UV-visible .

Nitrite Generation Assay

As a positive control in nitrite generation assays, NAPA is used to benchmark the effectiveness of nitric oxide generation in various experimental setups .

Transglutaminase Activity Blockage

NAPA has been employed to block the activity of endogenous transglutaminase (TG2), an enzyme involved in post-translational modification of proteins .

Cell Culture Experiments

In cell culture experiments, NAPA is used to generate nitric oxide (NO), which is essential for studying its effects on cell proliferation and other cellular functions .

作用機序

Target of Action

N-Acetyl-D-penicillamine (NAP or NAPA) is a thiol compound that primarily targets heavy metals in the body . It is often used as a control molecule in studies involving nitric oxide donor molecules . It is also used as a chelating agent, binding to heavy metals such as copper, mercury, and lead .

Mode of Action

NAP interacts with its targets by forming a bond with the heavy metals, thereby inhibiting their harmful effects . For instance, it inhibits the binding of methyl mercury to isolated human erythrocytes by 50% and removes 50% of methyl mercury ions from methyl mercury-loaded blood cells when used at a concentration of 1 mM .

Biochemical Pathways

NAP affects the biochemical pathways involved in heavy metal metabolism. By binding to heavy metals, it prevents these metals from interacting with other molecules and disrupting normal biochemical processes . In the case of cystinuria, NAP decreases free urinary cystine, apparently based on the formation of the more soluble mixed disulphide, penicillamine-cysteine, in place of cystine .

Result of Action

The primary result of NAP’s action is the reduction of heavy metal levels in the body. For example, NAP reduces the biological half-life of mercury and decreases liver, kidney, brain, and blood mercury levels, as well as increases urinary excretion of mercury in a concentration-dependent manner . It also causes a decrease in urinary free cystine by the same mechanisms as D-penicillamine .

Action Environment

The action of NAP can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the efficacy of NAP Additionally, the presence of other substances in the body, such as certain foods or drugs, can potentially interact with NAP and affect its stability and efficacy

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNBCKASUFBXCO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C(=O)O)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030813 | |

| Record name | N-Acetyl-D-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

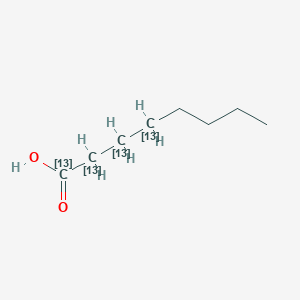

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-D-penicillamine | |

CAS RN |

15537-71-0 | |

| Record name | N-Acetylpenicillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15537-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-D-penicillamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015537710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3-dimethyl-DL-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLPENICILLAMINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO11M5K6OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: N-Acetyl-D-penicillamine (NAPA) primarily acts by interacting with cysteine. It forms a more soluble mixed disulfide, NAPA-cysteine, in place of cystine, thereby decreasing free urinary cystine levels. [] This mechanism is particularly important in the treatment of cystinuria, where high cystine levels lead to stone formation. [] Additionally, NAPA can inhibit lactoperoxidase, an enzyme with antibacterial properties, by competing for the enzyme's active site. []

A: * Molecular Formula: C7H13NO3S* Molecular Weight: 191.25 g/mol* Spectroscopic Data: Detailed spectroscopic data, including 1H and 13C NMR, can be found in research focused on diastereomeric thiazolidinecarboxylic acids derived from NAPA. []

A: NAPA has been successfully incorporated into various materials for controlled nitric oxide (NO) release. Studies have shown its compatibility with polymers like polydimethylsiloxane (PDMS) [], polyvinyl chloride (PVC) [], and CarboSil polymers []. For example, SNAP-doped CarboSil, where SNAP is the S-nitroso derivative of NAPA, demonstrated long-term NO release for over 22 days with controlled leaching of SNAP, its byproduct N-acetyl-D-penicillamine (NAP), and NAP disulfide. [] This highlights the potential of NAPA-modified materials for biomedical applications.

A: While NAPA itself might not directly act as a catalyst, it serves as a precursor for S-nitroso-N-acetyl-D-penicillamine (SNAP), a potent NO donor. [, , , , , ] The release of NO from SNAP can be catalyzed by transition metals like Cu²⁺, Fe²⁺, Co²⁺, Ni²⁺, and Zn²⁺. [] This catalytic NO release from SNAP-modified materials has potential applications in preventing thrombus formation on stents and other blood-contacting medical devices. []

A: While specific computational studies focusing solely on NAPA were not identified within the provided research, its application in creating NO-releasing polymers, like SNAP-HPAMAM, has been investigated. [] Further research utilizing computational methods could be valuable for exploring the interactions of NAPA with different materials and its potential for other applications.

A: The presence of the acetyl group in NAPA distinguishes it from D-penicillamine (DPA). This modification removes the free α-amino group, which is implicated in some of the toxic effects of DPA. [] This suggests that structural changes in NAPA can significantly alter its pharmacological and toxicological profile.

A: NAPA has demonstrated remarkable stability when incorporated into polymers with low water uptake, like silicone rubber. [] Studies have shown sustained NO release from SNAP-incorporated materials for extended periods, implying the long-term stability of the SNAP moiety (derived from NAPA). [, , ] This stability is crucial for its successful incorporation into long-term implantable devices.

A: While the provided research doesn't delve into the detailed PK/PD profile of NAPA, it highlights its effectiveness in reducing urinary cystine levels in cystinuria patients, similar to D-penicillamine. [] This suggests its absorption and activity in vivo.

A: NAPA has shown efficacy in reducing urinary cystine levels in cystinuria patients. [, ] Furthermore, materials impregnated with SNAP, an NO-donating derivative of NAPA, have demonstrated significant antibacterial effects against various bacterial strains like Staphylococcus aureus and Proteus mirabilis in in vitro settings. [, ] Further research, including animal models and clinical trials, is necessary to fully elucidate its efficacy and potential applications.

A: NAPA was investigated as a potentially safer alternative to D-penicillamine (DPA) for treating cystinuria. [, , ] While DPA can cause severe side effects like acute hypersensitivity reactions and proteinuria, NAPA was associated with milder side effects. [] This suggests a potentially improved safety profile for NAPA compared to DPA.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)